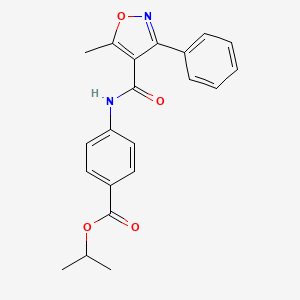![molecular formula C23H28N2O2 B4767797 N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4767797.png)
N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
概要
説明
N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide: is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and low reaction times.
Industrial Production Methods: Industrial production of benzamides, including this compound, often involves similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring high efficiency and sustainability .
化学反応の分析
Types of Reactions: N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under suitable conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamides, while reduction can produce amine derivatives.
科学的研究の応用
N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- N-butylbenzamide
- N,N-dibutylbenzamide
- N,N-diethylbenzenesulfonamide
Comparison: N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is unique due to its specific structural features, such as the phenylcyclopentanecarbonyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other benzamide derivatives .
特性
IUPAC Name |
N-butyl-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-2-3-17-24-21(26)18-11-13-20(14-12-18)25-22(27)23(15-7-8-16-23)19-9-5-4-6-10-19/h4-6,9-14H,2-3,7-8,15-17H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMYZUNIMCSWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4767720.png)
![N-BENZHYDRYL-3-(1,3-BENZODIOXOL-5-YL)-6-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4767730.png)
![2-CHLORO-4-FLUOROBENZYL [5-(4-CHLOROPHENYL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4767734.png)


![2-{[(4-fluorophenoxy)acetyl]amino}benzamide](/img/structure/B4767761.png)
![2-{[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}-N-phenylacetamide](/img/structure/B4767764.png)

![ethyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4767780.png)
![N-allyl-4-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4767789.png)

![N-(2,3-dimethylphenyl)-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4767815.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]-3-butoxybenzamide](/img/structure/B4767819.png)

